

# Upadacitinib-d5: A Technical Overview of its Chemical Properties and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Upadacitinib-d5**

Cat. No.: **B15599766**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on **Upadacitinib-d5**, a deuterated isotopologue of Upadacitinib. It covers its core chemical structure, molecular formula, and relevant physicochemical data. Furthermore, it outlines a representative synthetic protocol and illustrates its mechanism of action within the Janus kinase (JAK) signaling pathway.

## Chemical Structure and Molecular Formula

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor.<sup>[1][2][3]</sup> **Upadacitinib-d5** is a stable, isotopically labeled version of Upadacitinib, primarily used as an internal standard in quantitative analytical methods such as mass spectrometry. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) without significantly altering the chemical properties of the molecule.

The systematic chemical name for **Upadacitinib-d5** is (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-d5-pyrrolidine-1-carboxamide.<sup>[4]</sup> Based on this nomenclature, the five deuterium atoms are located on the ethyl group and the adjacent pyrrolidine ring positions.

Molecular Formula: C<sub>17</sub>H<sub>14</sub>D<sub>5</sub>F<sub>3</sub>N<sub>6</sub>O<sup>[4]</sup>

Chemical Structure: (A 2D representation of the chemical structure of Upadacitinib is shown below. In the -d5 variant, five hydrogen atoms on the pyrrolidine ring and ethyl group are

replaced with deuterium.) Chemical structure of Upadacitinib

## Physicochemical and Pharmacokinetic Data

The following table summarizes key quantitative data for Upadacitinib and its deuterated analogue, **Upadacitinib-d5**. Data for the parent compound is included for comparative purposes.

| Property              | Upadacitinib                                       | Upadacitinib-d5              |
|-----------------------|----------------------------------------------------|------------------------------|
| Molecular Formula     | $C_{17}H_{19}F_3N_6O$ [5][6][7]                    | $C_{17}H_{14}D_5F_3N_6O$ [4] |
| Molar Mass            | 380.375 g·mol <sup>-1</sup> [8]                    | 385.40 g/mol [4]             |
| CAS Number            | 1310726-60-3[5]                                    | Not Available (NA)[4]        |
| Protein Binding       | 52%[8]                                             | Not Applicable               |
| Metabolism            | Hepatic (Major: CYP3A, Minor: CYP2D6)[8]           | Not Applicable               |
| Elimination Half-life | 9–14 hours[8]                                      | Not Applicable               |
| Excretion             | Feces (38% unchanged),<br>Urine (24% unchanged)[8] | Not Applicable               |

## Experimental Protocols: Synthesis Overview

The synthesis of Upadacitinib is a multi-step process involving the construction of its complex heterocyclic core and the chiral pyrrolidine side chain. The following is a generalized protocol based on published synthetic routes.[9][10][11]

### Step 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core

- The synthesis typically starts with a Larock indole synthesis using a substituted dibromopyrazine to form the initial indole ring structure.[9]
- The indole nitrogen is protected, often with a tosyl group.

- A subsequent Buchwald-Hartwig amination reaction is performed to install a carbamate group, yielding a key intermediate for the core structure.[9]

#### Step 2: Synthesis of the Chiral Pyrrolidine Fragment

- A Michael addition followed by a Dieckmann condensation of protected glycine and an acrylate derivative is used to form a substituted pyrrolidine ring.[9]
- An enol triflate is formed and then subjected to a Suzuki-Miyaura reaction with ethylboronic acid to introduce the ethyl group.[9]
- A crucial step is the asymmetric hydrogenation, often catalyzed by a ruthenium complex with a chiral phosphine ligand (e.g., (S)-Segphos), to establish the desired stereochemistry of the ethyl and substituent groups on the pyrrolidine ring.[9]

#### Step 3: Coupling and Final Assembly

- The pyrrolidine fragment is converted to an  $\alpha$ -bromo ketone.
- This ketone undergoes a displacement reaction with the pyrazine core intermediate synthesized in Step 1.[9]
- The coupled product is then cyclized and dehydrated under mild conditions to form the final tricyclic imidazo[1,2-a]pyrrolo[2,3-e]pyrazine system.
- Finally, deprotection of the tosyl and carbamate groups is carried out, followed by the addition of the N-(2,2,2-trifluoroethyl)carboxamide side chain to yield Upadacitinib.[9]

For the synthesis of **Upadacitinib-d5**, deuterated starting materials or reagents would be introduced at the appropriate steps to achieve isotopic labeling on the ethyl-pyrrolidine moiety.

## Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib functions as a selective inhibitor of JAK1, an intracellular enzyme that plays a critical role in the signaling cascade of numerous pro-inflammatory cytokines.[1][2][12] By blocking JAK1, Upadacitinib interrupts the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which prevents their translocation to the

nucleus and subsequent transcription of inflammatory genes.[3][13] This mechanism underlies its efficacy in treating various immune-mediated inflammatory diseases.[12]



[Click to download full resolution via product page](#)

Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 3. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications\_Chemicalbook [chemicalbook.com]
- 4. Upadacitinib-d5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Upadacitinib - Wikipedia [en.wikipedia.org]
- 9. The synthesis method of Upadacitinib hemihydrate\_Chemicalbook [chemicalbook.com]
- 10. tdcommons.org [tdcommons.org]
- 11. data.epo.org [data.epo.org]
- 12. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Upadacitinib-d5: A Technical Overview of its Chemical Properties and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599766#upadacitinib-d5-chemical-structure-and-molecular-formula>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)